tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate
Description
tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C13H27N3O2 and a molecular weight of 257.38 g/mol . This compound is primarily used for research purposes and is known for its role in the synthesis of phenolic antioxidants.
Properties
IUPAC Name |
tert-butyl N-[4-(2,2-dimethylhydrazinyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)14-10-6-8-11(9-7-10)15-16(4)5/h10-11,15H,6-9H2,1-5H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENULYOIIKBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate involves the reaction of tert-butyl carbamate with 4-(2,2-dimethylhydrazin-1-yl)cyclohexylamine. The reaction typically occurs under mild conditions, often at room temperature, using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for experimental purposes. The compound is stored at a temperature of 4 degrees Celsius and is typically in the form of an oil.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Industry: In the industry, the compound is used to extend the shelf life of products by preventing oxidation reactions. It is also employed in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate involves its interaction with molecular targets and pathways related to oxidative stress and cellular signaling. The compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It also influences various biochemical pathways, including those involved in inflammation and cell survival.
Comparison with Similar Compounds
- tert-butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
- tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
- N-tert-Butoxycarbonyl-4-iodoaniline
Uniqueness: tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate is unique due to its specific hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in research for developing new antioxidants and studying oxidative stress mechanisms.
Biological Activity
tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate is a chemical compound with the molecular formula and a molecular weight of 257.38 g/mol. It is synthesized through the reaction of tert-butyl carbamate with 4-(2,2-dimethylhydrazin-1-yl)cyclohexylamine. This compound has garnered attention in biological research due to its potential applications in medicinal chemistry and its interactions with various biological systems.
The biological activity of this compound is primarily attributed to its antioxidant properties. The compound acts by scavenging free radicals, thereby preventing oxidative damage to cellular structures. Additionally, it influences biochemical pathways related to inflammation and cell survival, making it a potential candidate for therapeutic applications in conditions characterized by oxidative stress.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives have shown promise in inhibiting the proliferation of cancer cells in vitro. The efficacy of these compounds was evaluated using various cancer cell lines, including lung cancer models (A549, HCC827, and NCI-H358), where they demonstrated significant cytotoxic effects.
Case Study: Antitumor Efficacy
A study evaluated the biological activity of similar compounds against human lung cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting effective inhibition of tumor growth. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that modifications to the hydrazine moiety may enhance antitumor activity while minimizing toxicity to normal cells.
Antimicrobial Activity
In addition to antitumor properties, some studies have explored the antimicrobial effects of related compounds. Testing against Gram-positive and Gram-negative bacteria revealed notable activity, indicating potential applications in treating infections.
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other carbamate derivatives. Its hydrazine group contributes to its reactivity and biological efficacy.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate | Structure | Moderate antitumor activity |
| tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate | Structure | Low antimicrobial activity |
The distinct chemical reactivity associated with the hydrazine functional group enhances its value in research focused on oxidative stress and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
